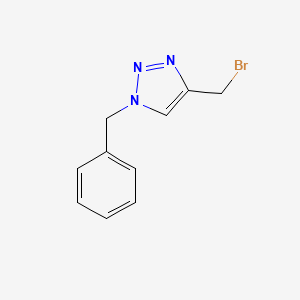

1-Benzyl-4-(bromomethyl)triazole

Übersicht

Beschreibung

1-Benzyl-4-(bromomethyl)triazole is a chemical compound with the molecular formula C10H10BrN3. It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .

Synthesis Analysis

The synthesis of 1-Benzyl-4-(bromomethyl)triazole involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The reaction is facilitated by the click reaction, a copper-catalyzed variant of Huisgen azide–alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(bromomethyl)triazole includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .Chemical Reactions Analysis

1,2,3-Triazoles, such as 1-Benzyl-4-(bromomethyl)triazole, are significant heterocyclic compounds that exhibit broad biological activities. They are used in the manufacture of dyes, inks, corrosion inhibitors, and polymers. Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities .Physical And Chemical Properties Analysis

1-Benzyl-4-(bromomethyl)triazole has a molecular weight of 252.11000 g/mol. It has a density of 1.48g/cm3, a boiling point of 389.2ºC at 760 mmHg, and a flash point of 189.2ºC .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Pharmaceutical Applications

1-Benzyl-4-(bromomethyl)triazole is a versatile intermediate in medicinal chemistry. Its triazole core is structurally similar to the amide bond, making it a useful scaffold in drug design . It has been utilized in the synthesis of various pharmacologically active compounds, including anticonvulsants, antibiotics, anticancer agents, and β-lactamase inhibitors . The compound’s ability to act as a bioisostere for the amide bond allows for the creation of novel drugs with improved efficacy and stability.

Polymer Chemistry

In polymer science, 1-Benzyl-4-(bromomethyl)triazole serves as a monomer for creating polymers with specific properties. It is used in the formation of supramolecular coordination polymers through alkyne–azide click reactions, which are essential for developing materials with high thermal stability and chemical resistance . These polymers have potential applications in coatings, adhesives, and as materials for electronic devices.

Supramolecular Chemistry

The compound plays a significant role in the construction of supramolecular structures. It is involved in the synthesis of 3D-supramolecular coordination polymers, which are studied for their catalytic activities and potential use in molecular recognition, sensing, and self-assembly processes . These structures are pivotal in the development of new materials with complex functionalities.

Bioconjugation Techniques

1-Benzyl-4-(bromomethyl)triazole is employed in bioconjugation strategies for attaching biomolecules to various substrates or for linking two biomolecules together. The triazole ring can be used to conjugate peptides, proteins, or nucleic acids, which is fundamental in the development of targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, this compound is used to modify biological molecules or to create small molecule probes for biological systems. Its incorporation into biomolecules can help in understanding biological processes at a molecular level and in the discovery of new biological pathways .

Fluorescent Imaging

The triazole moiety of 1-Benzyl-4-(bromomethyl)triazole can be incorporated into fluorescent probes. These probes are used in imaging techniques to visualize biological structures and processes. The stability and reactivity of the triazole ring make it suitable for use in complex biological environments .

Materials Science

This compound is also significant in materials science, where it is used to synthesize new materials with desirable properties such as conductivity, flexibility, and durability. Its application in creating innovative materials could lead to advancements in electronics, construction, and nanotechnology .

Antimicrobial Research

Research has shown that triazole derivatives exhibit significant antibacterial activity, making 1-Benzyl-4-(bromomethyl)triazole a valuable compound in the development of new antimicrobial agents. Its structural motif is explored to combat the rising issue of antibiotic resistance .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-4-(bromomethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBEDRCUGQEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314425 | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(bromomethyl)triazole | |

CAS RN |

70380-30-2 | |

| Record name | NSC283148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

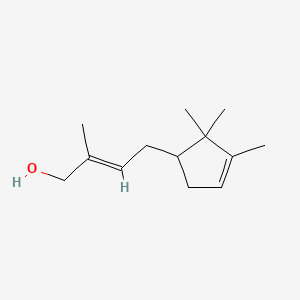

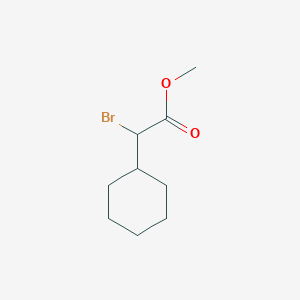

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

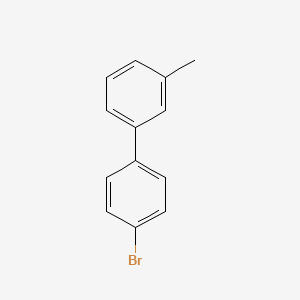

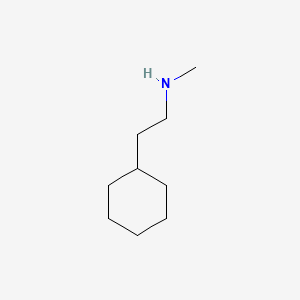

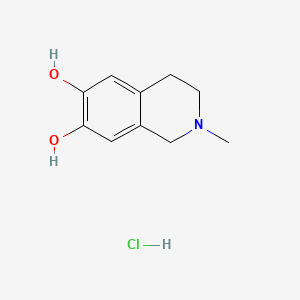

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)